

Applications of PEG 8000 in Molecular Biology Research: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol with an average molecular weight of 8000 daltons (PEG 8000) is a versatile and widely utilized polymer in molecular biology research. Its unique properties as a non-ionic, water-soluble polymer make it an invaluable tool for a variety of applications, ranging from the precipitation of nucleic acids and proteins to the fusion of cells.[1] This technical guide provides an in-depth overview of the core applications of PEG 8000, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate understanding and implementation in the laboratory.

Nucleic Acid Precipitation

PEG 8000 is a highly effective agent for the precipitation of DNA and RNA. By excluding water from the solution, PEG 8000 effectively concentrates macromolecules, leading to their precipitation.[2] This method is particularly advantageous for the selective precipitation of larger DNA fragments and for the purification of plasmid DNA and bacteriophage particles.[3][4]

Plasmid DNA Precipitation

PEG 8000 precipitation is a crucial step in many plasmid DNA purification protocols, offering an efficient way to concentrate plasmid DNA from cleared bacterial lysates.[2][5]



Parameter	Value/Range	Reference
Final PEG 8000 Concentration	8% - 13% (w/v)	[1][2]
NaCl Concentration	0.8 M - 1.6 M	[1][2]
Incubation Time	20 minutes - overnight	[1][2]
Incubation Temperature	4°C or on ice	[1][2]
Centrifugation Speed	6,000 x g to maximum speed	[1][2]
Centrifugation Time	10 - 40 minutes	[1][2]

This protocol describes the precipitation of plasmid DNA from a cleared bacterial lysate.

Reagents:

- Cleared bacterial lysate containing plasmid DNA
- 5 M NaCl solution
- 13% (w/v) PEG 8000 solution
- 70% (v/v) Ethanol, ice-cold
- TE buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA)

Procedure:

- To 50 mL of cleared bacterial lysate, add 8.0 mL of 4 M NaCl.[1]
- Add 40 mL of 13% (w/v) PEG 8000 solution.[1]
- Mix thoroughly by inverting the tube several times.
- Incubate on ice for 20-30 minutes to allow the plasmid DNA to precipitate.[1]
- Centrifuge at maximum speed for 10 minutes at 4°C to pellet the DNA.[1]



- · Carefully decant the supernatant.
- Wash the pellet with 500 µL of ice-cold 70% ethanol. This step helps to remove residual PEG and salts.
- Centrifuge at maximum speed for 5 minutes at 4°C.
- Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Ensure all ethanol has evaporated.
- Resuspend the DNA pellet in 20-30 μL of TE buffer.[1]



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Caption: Workflow of plasmid DNA purification using PEG 8000 precipitation.

Bacteriophage Precipitation

PEG 8000 is also the standard reagent for precipitating bacteriophage particles from culture supernatants, a critical step in phage display and phage-based therapies.[6][7]



Parameter	Value/Range	Reference
Final PEG 8000 Concentration	4% - 20% (w/v)	[6][8]
NaCl Concentration	0.5 M - 2.5 M	[6][8]
Incubation Time	30 minutes - 1 hour (or longer on ice)	[6][8]
Incubation Temperature	4°C or on ice	[6][8]
Centrifugation Speed	11,000 - 13,000 x g	[6][7][8]
Centrifugation Time	20 - 40 minutes	[7][8]

This protocol is for the small-scale precipitation of filamentous bacteriophage.

Reagents:

- Phage-containing bacterial culture supernatant
- PEG/NaCl solution (20% w/v PEG 8000, 2.5 M NaCl)[6]
- Tris-buffered saline (TBS; 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

Procedure:

- Transfer 1.5 mL of the bacterial culture containing phage to a microfuge tube.
- Centrifuge for 2 minutes at 13,000 x g to pellet the bacteria.[6]
- Carefully transfer 1.2 mL of the supernatant to a fresh microfuge tube.[6]
- Add 300 μL of the PEG/NaCl solution.[6]
- Mix thoroughly by inverting the tube. Do not vortex.
- Incubate on ice for at least 1 hour.[6]
- Centrifuge for 10 minutes at 13,000 x g to pellet the phage particles.



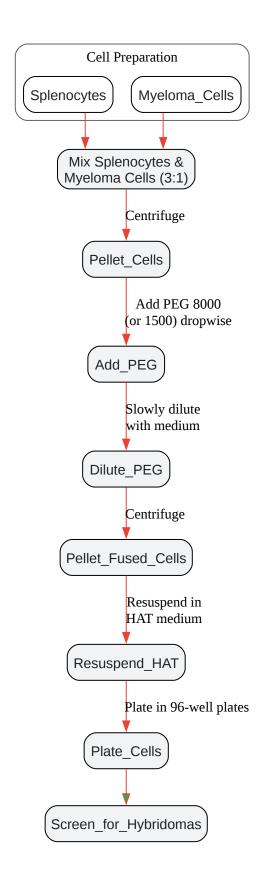




- Carefully remove and discard the supernatant.
- Resuspend the phage pellet in 120 μL of TBS.[6]









Water Vapor Evaporation



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